molecular formula C11H9ClN2OS B14389730 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one CAS No. 88091-01-4

1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one

Cat. No.: B14389730
CAS No.: 88091-01-4
M. Wt: 252.72 g/mol
InChI Key: YCGWQMIVJPZEKN-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiadiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one involves its interaction with specific molecular targets. The compound’s thiadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)propan-2-one
  • 4-Chloro-α-PVP
  • 3-Methylmethcathinone (3-MMC)

Comparison: 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

88091-01-4

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one

InChI

InChI=1S/C11H9ClN2OS/c1-7(15)6-10-13-11(14-16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3

InChI Key

YCGWQMIVJPZEKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC(=NS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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